![molecular formula C14H14N2O4S2 B7449793 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-2,3-dihydroindole-6-carboxylic acid](/img/structure/B7449793.png)
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-2,3-dihydroindole-6-carboxylic acid
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Overview
Description
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-2,3-dihydroindole-6-carboxylic acid, also known as DTIC, is a synthetic compound that has been widely used in scientific research applications. DTIC is a member of the class of alkylsulfonamides and has been found to exhibit a wide range of biochemical and physiological effects. Additionally, future directions for research on DTIC will be discussed.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-2,3-dihydroindole-6-carboxylic acid is not fully understood. It is believed to act as an alkylating agent, which means that it can form covalent bonds with DNA, leading to DNA damage and cell death. 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-2,3-dihydroindole-6-carboxylic acid has also been found to inhibit DNA synthesis and repair.
Biochemical and Physiological Effects:
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-2,3-dihydroindole-6-carboxylic acid has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and decrease the expression of genes involved in cell cycle regulation. 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-2,3-dihydroindole-6-carboxylic acid has also been found to modulate immune function, including the activation of T cells and the production of cytokines.
Advantages and Limitations for Lab Experiments
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-2,3-dihydroindole-6-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anti-tumor activity. However, 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-2,3-dihydroindole-6-carboxylic acid also has some limitations. It can be unstable in solution, and its mechanism of action is not fully understood. Additionally, 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-2,3-dihydroindole-6-carboxylic acid can be toxic to normal cells, which can limit its therapeutic potential.
Future Directions
There are several future directions for research on 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-2,3-dihydroindole-6-carboxylic acid. One area of interest is the development of new analogues of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-2,3-dihydroindole-6-carboxylic acid with improved stability and selectivity for cancer cells. Another area of interest is the investigation of the combination of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-2,3-dihydroindole-6-carboxylic acid with other anti-cancer agents to enhance its efficacy. Additionally, further research is needed to fully understand the mechanism of action of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-2,3-dihydroindole-6-carboxylic acid and its effects on immune function.
Synthesis Methods
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-2,3-dihydroindole-6-carboxylic acid can be synthesized using a multi-step process involving the reaction of 2,4-dimethylthiazole with chlorosulfonyl isocyanate, followed by the reaction of the resulting sulfonyl chloride with 2,3-dihydroindole-6-carboxylic acid. The final product is obtained through purification and crystallization steps.
Scientific Research Applications
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-2,3-dihydroindole-6-carboxylic acid has been used extensively in scientific research, particularly in the field of cancer research. It has been found to exhibit anti-tumor activity against a variety of cancer cell lines, including melanoma, leukemia, and sarcoma. 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-2,3-dihydroindole-6-carboxylic acid has also been used in the treatment of Hodgkin's disease and non-Hodgkin's lymphoma.
properties
IUPAC Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-2,3-dihydroindole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-8-14(21-9(2)15-8)22(19,20)16-6-5-10-3-4-11(13(17)18)7-12(10)16/h3-4,7H,5-6H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJSSMJSFQDVOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)S(=O)(=O)N2CCC3=C2C=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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